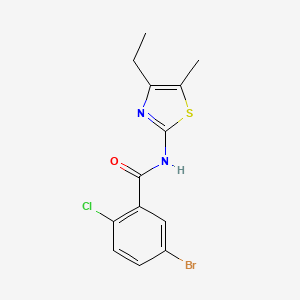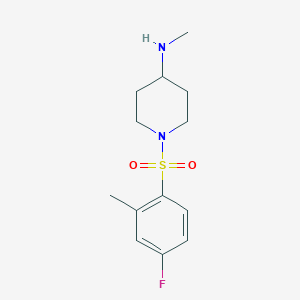![molecular formula C12H16F2N2O2 B7560027 2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide](/img/structure/B7560027.png)
2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide, also known as DB844, is a potential drug candidate that has been extensively studied for its therapeutic properties. It belongs to the class of benzamides and is a potent inhibitor of trypanothione reductase, an enzyme essential for the survival of Trypanosoma cruzi, the causative agent of Chagas disease.
Wirkmechanismus
2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide inhibits trypanothione reductase by binding to the enzyme's active site and preventing the reduction of trypanothione, a key molecule in the redox metabolism of T. cruzi. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the parasite. This compound has been shown to be highly selective for trypanothione reductase and does not affect the activity of other enzymes in the host organism.
Biochemical and Physiological Effects:
This compound has been shown to be highly effective against T. cruzi in vitro and in vivo. In animal models of Chagas disease, this compound has been shown to reduce parasitemia and improve survival rates. This compound has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. This compound has a long half-life, which allows for once-daily dosing and makes it an attractive candidate for clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide has several advantages for lab experiments. It is highly selective for trypanothione reductase and does not affect the activity of other enzymes in the host organism. It is also well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. However, this compound has some limitations for lab experiments. It is a relatively complex molecule to synthesize, which may limit its availability for research purposes. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential as a tool for studying the redox metabolism of T. cruzi.
Zukünftige Richtungen
There are several future directions for research on 2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the elucidation of the mechanism of action of this compound. Understanding the molecular interactions between this compound and trypanothione reductase could lead to the development of more potent and selective inhibitors of the enzyme. Additionally, further studies are needed to determine the efficacy of this compound in clinical trials and to assess its potential as a treatment for Chagas disease. Finally, this compound could be used as a tool for studying the redox metabolism of T. cruzi and the role of trypanothione reductase in the survival of the parasite.
Synthesemethoden
The synthesis of 2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide involves the reaction of 2-amino-5-difluoromethoxybenzoic acid with ethylamine in the presence of thionyl chloride, followed by N-alkylation with ethylene oxide. The resulting compound is then treated with 4-nitrobenzenesulfonyl chloride and reduced with iron powder to obtain this compound. The purity of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide has been extensively studied for its potential use as a drug candidate for the treatment of Chagas disease. Chagas disease is a parasitic disease that affects millions of people worldwide, primarily in Latin America. The disease is caused by the protozoan parasite Trypanosoma cruzi, which is transmitted to humans through the bite of infected triatomine bugs. This compound has been shown to be a potent inhibitor of trypanothione reductase, an enzyme essential for the survival of T. cruzi. Trypanothione reductase is a key enzyme in the redox metabolism of T. cruzi and is involved in the detoxification of reactive oxygen species. Inhibition of this enzyme leads to the accumulation of toxic intermediates and ultimately results in the death of the parasite.
Eigenschaften
IUPAC Name |
2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O2/c1-2-15-7-8-16-11(17)9-5-3-4-6-10(9)18-12(13)14/h3-6,12,15H,2,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOISNOOXFJINJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)C1=CC=CC=C1OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)
![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7559955.png)
![3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B7559963.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559974.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide](/img/structure/B7559980.png)
![2-chloro-4-fluoro-N-[2-(propylamino)ethyl]benzamide](/img/structure/B7559985.png)
![4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559991.png)


![2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid](/img/structure/B7560018.png)
![3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamide](/img/structure/B7560020.png)
![[1-[[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methyl]piperidin-2-yl]methanol](/img/structure/B7560033.png)
![3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile](/img/structure/B7560035.png)
![2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)